2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
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Overview
Description
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE is a complex organic compound characterized by its unique structural components This compound features a nitrophenyl group, a tetrachlorophthalimide moiety, and an oxoethyl propanoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE typically involves multi-step organic reactions The process may begin with the nitration of a methylphenyl compound to introduce the nitro group This is followed by the formation of the oxoethyl linkage through esterification or acylation reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the availability of starting materials, reaction efficiency, and the need for purification steps to ensure the final product’s purity. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The tetrachlorophthalimide moiety can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Reduction: Formation of 2-(4-METHYL-3-AMINOPHENYL)-2-OXOETHYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE.
Substitution: Formation of derivatives where chlorine atoms are replaced by other functional groups such as hydroxyl, alkoxy, or amino groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and tetrachlorophthalimide groups. These interactions may lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE: Similar in structure but with variations in the substituents on the phenyl or phthalimide rings.
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE is unique due to its combination of a nitrophenyl group and a tetrachlorophthalimide moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H12Cl4N2O7 |
---|---|
Molecular Weight |
534.1 g/mol |
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H12Cl4N2O7/c1-8-2-3-9(6-10(8)26(31)32)11(27)7-33-12(28)4-5-25-19(29)13-14(20(25)30)16(22)18(24)17(23)15(13)21/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
NSBDBCNXCVVDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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